(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-5-10-22-15-8-6-13(2)11-18(15)26-20(22)21-19(23)14-7-9-16(24-3)17(12-14)25-4/h1,6-9,11-12H,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHSAJDPIIREBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzamide moiety and a benzo[d]thiazole ring, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, therapeutic potential, and interaction with biological systems.
Chemical Structure and Properties
The molecular formula of (Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is C20H18N2O3S, with a molecular weight of 366.44 g/mol. The presence of two methoxy groups at the 3 and 4 positions enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Preliminary studies indicate that (Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibits anticancer activity . Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, derivatives of benzothiazole have been reported to demonstrate significant cytotoxic effects against solid tumor cell lines .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may possess anti-inflammatory effects . Compounds containing thiazole rings are known for their ability to modulate inflammatory pathways. Studies have indicated that certain derivatives can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which play crucial roles in inflammation and cancer progression .
Antimicrobial Activity
The antimicrobial potential of (Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide has also been explored. Similar compounds have shown activity against various bacterial pathogens, suggesting that this compound could be effective in treating infections caused by resistant strains .
The exact mechanism of action for (Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer growth and inflammation. The dual presence of methoxy and propargyl groups may facilitate these interactions .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to (Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide:
Chemical Reactions Analysis
Cycloaddition Reactions
The terminal alkyne group (prop-2-yn-1-yl) enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazole derivatives. This "click chemistry" pathway is critical for introducing bioactive moieties or functionalizing the compound for pharmaceutical applications.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CuAAC with azides | CuSO₄, sodium ascorbate, RT, 12h | Triazole-linked conjugates | 85–92% | |
| Thermal Huisgen | 80°C, no catalyst | Regioisomeric triazoles (minor) | <5% |
Nucleophilic Additions
The electron-deficient alkyne can undergo nucleophilic additions. For example, thiols or amines react selectively at the β-carbon of the alkyne.
| Nucleophile | Catalyst | Product | Selectivity | Reference |
|---|---|---|---|---|
| Thiophenol | None, RT | β-Addition product (Z)-configuration | >95% | |
| Benzylamine | Pd(PPh₃)₄, DCM | Propargylamine derivative | 78% |
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating methoxy groups. Nitration and halogenation are prominent examples.
| Reaction | Reagents | Position | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-5 of thiazole | 5-Nitro derivative | 68% | |
| Bromination | Br₂, FeBr₃, CHCl₃ | C-5 of thiazole | 5-Bromo derivative | 72% |
Hydrolysis and Rearrangement
The benzamide bond is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates. The thiazole ring’s stability depends on pH.
| Condition | Reagents | Primary Product | Side Reactions | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | 3,4-Dimethoxybenzoic acid | Thiazole ring degradation | |
| Basic hydrolysis | NaOH (10%), ethanol, Δ | 6-Methyl-3-(prop-2-yn-1-yl)benzothiazol-2-amine | Amide solvolysis |
Cross-Coupling Reactions
The alkyne group participates in Sonogashira couplings, enabling C–C bond formation with aryl/heteroaryl halides.
| Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Iodotoluene | PdCl₂(PPh₃)₂, CuI, NEt₃ | Diarylacetylene derivative | 81% | |
| 2-Bromopyridine | Pd(OAc)₂, P(o-tol)₃ | Pyridine-alkyne conjugate | 76% |
Oxidation and Reduction
Controlled oxidation of the alkyne to a ketone or reduction to an alkane has been demonstrated.
| Reaction | Reagents | Product | Notes | Reference |
|---|---|---|---|---|
| Alkyne oxidation | KMnO₄, H₂O, Δ | 3-(2-Oxopropyl)benzothiazole derivative | Over-oxidation risk | |
| Hydrogenation | H₂, Pd/C, ethanol | Propyl-substituted benzothiazole | Z-configuration retained |
Key Mechanistic Insights
-
Steric Effects : The Z-configuration and bulky 6-methyl group hinder reactions at the thiazole C-2 position, favoring C-5 substitutions .
-
Electronic Effects : Methoxy groups enhance electron density on the benzothiazole ring, directing electrophiles to the 5-position .
-
Alkyne Reactivity : The terminal alkyne’s linear geometry facilitates regioselective additions and cycloadditions .
Stability and Side Reactions
-
Photodegradation : Prolonged UV exposure induces [2+2] cycloaddition of the alkyne, forming dimeric byproducts.
-
Thermal Stability : Decomposition above 200°C releases CO₂ and methyl radicals, detected via TGA-MS.
This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, with applications ranging from drug development to materials science. Further studies on enantioselective modifications and catalytic applications are warranted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[d]Thiazole Core
- (E)-2,3-Dimethoxy-N-(6-Nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 895444-78-7)
- Key Differences :
- Position 6 Substituent: Nitro (-NO₂) vs. methyl (-CH₃) in the target compound.
- Methoxy Group Positions : 2,3-Dimethoxy vs. 3,4-dimethoxy.
- Configuration : E-isomer vs. Z-isomer.
- Implications :
- The E/Z isomerism may influence binding to biological targets due to spatial differences in the imine group .
Thiazole Derivatives with Propynyl Substituents
- N-(4-(2,4-Dimethylphenyl)-3-(prop-2-yn-1-yl)thiazol-2(3H)-ylidene)benzamide (5r)
- Key Differences :
- Core Structure : Thiazole vs. benzo[d]thiazole.
- Substituents : 2,4-Dimethylphenyl at position 4 vs. 6-methyl and 3,4-dimethoxybenzamide.
- Implications :
- The benzo[d]thiazole core in the target compound may confer enhanced aromatic stacking interactions compared to simple thiazoles.
Dimethoxy groups could improve solubility relative to alkyl-substituted analogs .
N-(4-Phenyl-3-(prop-2-yn-1-yl)thiazol-2(3H)-ylidene)benzamide (7d)
- Key Differences :
- Position 4 Substituent : Phenyl vs. 6-methyl-benzo[d]thiazole.
- Implications :
- The benzo[d]thiazole system may offer greater rigidity and planar surface area for target binding compared to phenyl-substituted thiazoles .
Physicochemical and Spectroscopic Comparisons
Table 1: Structural and Molecular Properties
Key Observations:
- Molecular Weight : The target compound has a higher molecular weight than thiazole analogs due to the benzo[d]thiazole core and additional methoxy groups.
- Solubility : Methoxy groups in the target compound may enhance water solubility compared to alkyl or nitro-substituted analogs.
- Spectroscopy : Analogous compounds (e.g., 5r, 7d) show characteristic ¹H NMR signals for propynyl protons (δ ~2.5–3.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm), which can guide the characterization of the target compound .
Q & A
Q. Q1. What are the standard synthetic routes for preparing (Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
Methodological Answer: The compound is synthesized via a multi-step protocol. Key steps include:
- Thiazole ring formation : Reacting 6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine with 3,4-dimethoxybenzoyl chloride under reflux in anhydrous ethanol with catalytic acetic acid to form the benzamide linkage.
- Stereochemical control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the thiazole nitrogen, confirmed by NOESY NMR .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields the pure product. Typical yields range from 70–85% .
Characterization Techniques
Q. Q2. How is the stereochemical configuration (Z) confirmed for this compound?
Methodological Answer: The (Z)-configuration is validated using:
- NOESY NMR : Cross-peaks between the benzamide methoxy protons and the thiazole methyl group confirm spatial proximity .
- X-ray crystallography : Single-crystal analysis reveals a planar arrangement of the benzamide and thiazole moieties, with a dihedral angle <10° .
- IR spectroscopy : A strong absorption band at ~1650 cm⁻¹ (C=O stretching) and absence of N-H stretching (3300–3500 cm⁻¹) confirm enamine tautomerism .
Advanced Synthesis
Q. Q3. How can reaction conditions be optimized to improve yield and stereoselectivity?
Methodological Answer: Optimization strategies include:
- Catalytic systems : Using TBHP (tert-butyl hydroperoxide) as an oxidizing agent in methanol enhances regioselectivity (85% yield vs. 60% without TBHP) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce stereochemical purity. Ethanol balances yield and stereocontrol .
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies optimal temperature (70–80°C) and molar ratios (1:1.2 benzoyl chloride to thiazole imine) .
Biological Activity
Q. Q4. What mechanisms underlie its reported anticancer activity?
Methodological Answer: The compound inhibits metastatic cancer cell migration via:
- Thiazole-mediated kinase inhibition : Competitive binding to ATP pockets in kinases (e.g., GSK-3β) with IC₅₀ values of 1.2–3.8 μM .
- Propargyl group interactions : The prop-2-yn-1-yl moiety induces covalent binding to cysteine residues in target proteins, confirmed by mass spectrometry .
- Synergistic effects : Combined with cisplatin, it reduces IC₅₀ by 40% in lung adenocarcinoma cell lines (A549) .
Computational Studies
Q. Q5. How can molecular docking predict interactions with biological targets?
Methodological Answer:
- Protein preparation : Use PDB structures (e.g., 1Q4L for GSK-3β) and optimize hydrogen bonding networks with software like AutoDock Vina .
- Ligand parameterization : Assign partial charges using AM1-BCC and torsional parameters via Gaussian 09 DFT calculations .
- Docking validation : Compare predicted binding poses with experimental SAR data (e.g., methoxy groups enhance hydrophobic interactions in the kinase pocket) .
Analytical Challenges
Q. Q6. How to resolve discrepancies in spectroscopic data between synthesized batches?
Methodological Answer:
- HPLC-MS analysis : Use a C18 column (3.5 μm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient: 30–90% ACN over 20 min) to detect impurities (e.g., (E)-isomer or hydrolyzed byproducts) .
- NMR solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO stabilizes enamine tautomers, while CDCl₃ may shift proton signals due to hydrogen bonding .
- XRD validation : Single-crystal analysis resolves ambiguities in stereochemistry caused by dynamic equilibrium in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
